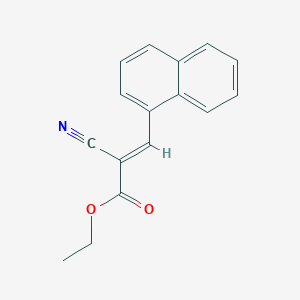

Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-naphthalen-1-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-19-16(18)14(11-17)10-13-8-5-7-12-6-3-4-9-15(12)13/h3-10H,2H2,1H3/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIMUVKEQPRZFV-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=CC2=CC=CC=C21)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7498-85-3 | |

| Record name | ETHYL ALPHA-CYANO-1-NAPHTHALENEACRYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Design

Knoevenagel Condensation Approaches for Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate Synthesis

The most direct and widely employed method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, ethyl cyanoacetate (B8463686), with a carbonyl compound, 1-naphthaldehyde (B104281). The reaction is a cornerstone of C-C bond formation in organic chemistry. scielo.org.mx

Catalytic Systems and Solvent Effects in Knoevenagel Reactions

The choice of catalyst and solvent system is paramount in the Knoevenagel condensation. A wide array of catalysts has been explored, ranging from traditional organic bases to more advanced and greener alternatives.

Catalytic Systems:

Basic Catalysts: Organic bases such as piperidine, pyridine, and various amines are commonly used. orientjchem.org Diisopropylethylammonium acetate (B1210297) (DIPEAc) has been shown to be an effective catalyst, providing excellent yields in the synthesis of cyanoacrylates. scielo.org.mx Inorganic bases like sodium ethoxide are also highly efficient. researchgate.net

Heterogeneous Catalysts: To improve reusability and simplify product purification, solid catalysts have been developed. These include magnetic porous organic polymers, calcium ferrite (B1171679) nanoparticles, and alumina. researchgate.netorientjchem.org These catalysts offer advantages such as easy separation from the reaction mixture. researchgate.net

Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) and N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl), have been used as catalysts or promoters, often in aqueous media, to enhance reaction rates and facilitate catalyst recycling. rsc.orgajgreenchem.com

Phosphines: Triphenylphosphine has been reported as a mild and efficient catalyst for Knoevenagel condensations under solvent-free conditions, applicable to a wide range of aldehydes. organic-chemistry.org

Solvent Effects: The solvent plays a critical role in the Knoevenagel reaction. While traditional organic solvents like ethanol (B145695) and acetonitrile (B52724) are effective, there is a growing trend towards using more environmentally benign solvents. chemicalbook.comresearchgate.net Water has been successfully employed as a solvent, sometimes eliminating the need for a traditional catalyst altogether, as water itself can act as a weak Brønsted base. ajgreenchem.comrsc.org Solvent-free conditions, often coupled with microwave irradiation, have also been developed to create more sustainable synthetic protocols. organic-chemistry.org Studies have demonstrated that for certain catalytic systems, water can provide isolated yields as high as 99%. researchgate.net

Table 2: Comparison of Catalyst Efficiency for Cyanoacrylate Synthesis

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Diisopropylethyl ammonium (B1175870) acetate (DIPEAc) | Dichloromethane | Excellent | scielo.org.mx |

| Magnetic Porous Organic Polymer | Water | 99 | researchgate.net |

| Calcium Ferrite NPs | Not specified | Excellent | orientjchem.org |

| [Bmim][OAc] | Water | 90-97 | ajgreenchem.com |

| Triphenylphosphine | Solvent-free | Excellent | organic-chemistry.org |

This table summarizes the performance of various catalytic systems in Knoevenagel condensations leading to cyanoacrylate products.

Multistep Synthetic Routes and Strategic Intermediates

Elaboration from Naphthyl Aldehyde Precursors

The primary precursor for the synthesis of this compound is 1-naphthaldehyde. The availability and synthesis of this aldehyde are therefore crucial. 1-Naphthaldehyde can be prepared through various methods, including the Sommelet reaction from 1-chloromethylnaphthalene and hexamethylenetetramine. orgsyn.org An improved procedure utilizes 50% acetic acid as the solvent for this reaction. orgsyn.org Another precursor, 2-hydroxy-1-naphthaldehyde, is also a versatile building block in organic synthesis and can be prepared from β-naphthol. researchgate.netorgsyn.org The synthesis of substituted naphthaldehydes, such as 8-nitro-1-naphthaldehyde, allows for the creation of more complex analogues. acs.org

Role of Ethyl Cyanoacetate as a Core Synthon

Ethyl cyanoacetate is the other key building block in the synthesis. wikipedia.org Its utility stems from the presence of an "active methylene" group—the CH₂ group flanked by two electron-withdrawing groups (a nitrile and an ester). This makes the methylene protons acidic and easily removed by a base to form a stabilized carbanion. This carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 1-naphthaldehyde, initiating the condensation reaction. wikipedia.orgorgsyn.org Ethyl cyanoacetate is a versatile synthon used in the preparation of a wide array of compounds, including various heterocyclic structures and other acrylate (B77674) derivatives. wikipedia.orgcyberleninka.ru It can be prepared by methods such as the Fischer esterification of cyanoacetic acid or the reaction of sodium cyanoacetate with ethyl bromide. wikipedia.orgorgsyn.org

Targeted Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies

This compound can serve as a starting material for the synthesis of various analogues for structure-activity relationship (SAR) studies, particularly in medicinal chemistry.

A common strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by conversion to a more reactive species like an acyl chloride. For instance, 2-cyano-3-(naphthalen-1-yl)acrylic acid can be treated to form 2-cyano-3-(naphthalen-1-yl)acryloyl chloride. bohrium.comresearchgate.net This highly reactive intermediate can then be reacted with a diverse range of nucleophiles, such as primary amines or acid hydrazides, to generate a library of novel N-substituted 2-cyano-3-(naphthalen-1-yl)acrylamide analogues. bohrium.comresearchgate.netnih.gov These derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating how systematic structural modifications can be used to explore and optimize biological activity. bohrium.comnih.gov

Elucidation of Reaction Mechanisms and Chemical Transformations

Polymerization Mechanisms of Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate

The polymerization of cyanoacrylates is a widely studied field, primarily due to their application as "super glue" adhesives. nih.govmdpi.com While extensive literature exists on the polymerization of simple alkyl 2-cyanoacrylates, specific kinetic and mechanistic studies focused solely on this compound are not extensively detailed in available research. However, the fundamental principles governing the polymerization of the cyanoacrylate family can be applied to understand its expected behavior, with the caveat that the bulky 1-naphthalenyl substituent will likely introduce significant steric and electronic effects.

Anionic Polymerization Pathways and Kinetic Investigations

Anionic polymerization is the most common and rapid pathway for cyanoacrylate monomers. nih.govpcbiochemres.com The reaction is characterized by its initiation with even very weak bases or nucleophiles, such as trace amounts of moisture, alcohols, or amines. pcbiochemres.comresearchgate.net The mechanism proceeds via a nucleophilic attack on the electron-deficient β-carbon of the acrylate (B77674), generating a carbanion at the α-carbon. This carbanion is highly stabilized by resonance through the adjacent cyano and ester groups. pcbiochemres.com

The propagation continues as the anionic chain end attacks another monomer molecule. pcbiochemres.com For simple cyanoacrylates, this process is extremely fast and typically lacks an intrinsic termination step, proceeding until the monomer is consumed. afinitica.com While specific kinetic data for this compound is not available, the presence of the large naphthalenyl group is anticipated to sterically hinder the approach of both the initiator and subsequent monomer units, potentially leading to a lower rate of polymerization compared to simpler analogs like ethyl 2-cyanoacrylate.

Radical and Zwitterionic Polymerization Considerations

Radical Polymerization: Although less common due to the monomer's extreme sensitivity to anionic initiation, radical polymerization of cyanoacrylates is possible under specific conditions. mdpi.com To achieve this, the more dominant anionic pathway must be suppressed, which is typically accomplished by carrying out the polymerization in a strongly acidic medium. nih.govmdpi.com Common thermal initiators for radical polymerization include azo compounds like 2,2′-azobis(isobutyronitrile) (AIBN) and peroxides such as benzoyl peroxide (BPO). mdpi.com For ethyl 2-cyanoacrylate, kinetic studies using the rotating sector method have been performed to determine the absolute rate coefficients for propagation (k_p) and termination (k_t). mdpi.com It is reasonable to assume that this compound could also undergo radical polymerization under similar acidic conditions, though its polymerization kinetics might be different.

Zwitterionic Polymerization: This pathway can be initiated by certain nucleophiles, such as tertiary amines and phosphines. researchgate.netafinitica.com The initiator attacks the β-carbon of the cyanoacrylate, forming a zwitterionic intermediate where the positive charge resides on the initiator moiety (e.g., a quaternary ammonium) and the negative charge is on the α-carbon of the monomer. This zwitterion then initiates the polymerization by attacking another monomer molecule. researchgate.net The propagation continues with the anionic end of the growing chain, while the cationic group from the initiator remains as the other chain end.

Influence of Initiators and Environmental Conditions on Polymerization Control

The control over the polymerization of cyanoacrylates is critically dependent on the choice of initiator and the surrounding environmental conditions.

Initiators: The type of initiator dictates the polymerization mechanism. Anionic initiators (e.g., water, alcohols, amines) lead to rapid, often uncontrolled polymerization. pcbiochemres.comresearchgate.net In contrast, radical initiators (AIBN, BPO) require acidic conditions and thermal or photochemical activation to proceed. mdpi.com The choice between these allows for a selection between a rapid adhesive cure (anionic) and a more controlled synthesis of the polymer (radical).

Environmental Conditions: The presence of moisture is a key factor for the ubiquitous anionic polymerization of cyanoacrylates on various surfaces. researchgate.net Conversely, to achieve radical polymerization, strictly anhydrous and acidic conditions are necessary to prevent the anionic pathway from dominating. mdpi.com The temperature also plays a crucial role; for instance, thermal initiators for radical polymerization require elevated temperatures to decompose and generate radicals. mdpi.com For this compound, the bulky naphthalenyl group might influence the physical properties of the resulting polymer, such as its glass transition temperature (Tg), potentially impacting its performance in high-temperature applications. researchgate.net

Nucleophilic Addition Reactions of the Activated Olefin System

The electron-poor double bond in this compound makes it a classic Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. researchgate.net This reactivity is fundamental to its chemical behavior beyond polymerization.

Michael Addition Pathways with Diverse Nucleophiles

The general Michael addition reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.net For this compound, the electrophilic β-carbon is the site of attack.

A specific and well-documented example is the reaction with hydrazine (B178648) hydrate (B1144303). rsc.org This reaction has been utilized to develop a chemodosimeter for hydrazine detection. rsc.org Upon addition of hydrazine, the π-conjugation of the molecule is disrupted, leading to a distinct change in its fluorescence properties. rsc.org The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen atom on the double bond.

While specific studies with other nucleophiles are scarce for this particular naphthalenyl derivative, the general reactivity of cyanoacrylates suggests that it would readily react with other soft nucleophiles. Common Michael donors for cyanoacrylates include:

Thiols: Thiol-Michael additions are known to be highly efficient with cyanoacrylates, often proceeding at room temperature without a catalyst. afinitica.com

Amines: Primary and secondary amines are effective nucleophiles for this transformation.

Phosphines: Tertiary phosphines can add to form stable zwitterionic adducts. afinitica.com

Reaction Kinetics and Regioselectivity Analysis

The regioselectivity of the nucleophilic attack is strongly directed to the β-position of the acrylate system. This is due to the formation of a resonance-stabilized enolate intermediate, which is thermodynamically more favorable than a direct 1,2-addition to the carbonyl or cyano groups.

In the case of the reaction with hydrazine (Hz), the interaction has been quantitatively analyzed. rsc.org The study demonstrates a 1:1 binding stoichiometry between this compound (ECNA) and hydrazine. rsc.org This interaction leads to a significant quenching of the molecule's intrinsic fluorescence. rsc.org

| Parameter | Value | Method/Observation | Source |

|---|---|---|---|

| Stoichiometry (ECNA:Hz) | 1:1 | Job's Plot Analysis | rsc.org |

| Binding Constant (K_b) | 3.35 μM⁻¹ | Benesi-Hildebrand Plot | rsc.org |

| Response | Fluorescence 'turn-off' | Emission Spectroscopy | rsc.org |

| Limit of Detection (LOD) | 3.077 nM | Fluorescence Titration | rsc.org |

Chemodosimeteric Reaction Mechanisms

This compound has been identified as an effective chemodosimeter, a small molecule that undergoes a distinct and measurable change in its physical properties, such as color or fluorescence, upon reacting with a specific analyte. This section delves into the mechanistic details of its sensing capabilities, particularly for hydrazine hydrate.

Stoichiometric Binding and Kinetic Analysis of Probe Response

Quantitative analysis of the interaction between ECNA and hydrazine hydrate has established a clear stoichiometric relationship and rapid response kinetics, crucial for its application as a chemical sensor.

Studies have demonstrated a 1:1 binding stoichiometry between ECNA and hydrazine. tandfonline.com This was determined through methods such as Job's plot analysis of the fluorescence quenching data, where the maximum quenching effect is observed at a molar fraction of 0.5 for ECNA and hydrazine.

The kinetic analysis of the probe's response indicates a rapid reaction. The fluorescence quenching is typically observed to complete within a very short timeframe, making it suitable for real-time detection. The binding constant (Kb) for the interaction has been calculated, providing a measure of the affinity between ECNA and hydrazine. A high binding constant is indicative of a strong and stable interaction, contributing to the high sensitivity of the probe.

The following table summarizes the key parameters determined for the interaction of ECNA with hydrazine hydrate:

| Parameter | Value | Reference |

| Stoichiometry (ECNA:Hz) | 1:1 | tandfonline.com |

| Binding Constant (Kb) | 3.35 μM-1 | tandfonline.com |

| Limit of Detection (LOD) | 3.077 nM | tandfonline.com |

| Response Type | Fluorescence 'turn-off' | tandfonline.com |

Electrochemical Behavior and Redox Mechanisms

While the chemodosimeteric properties of this compound have been a primary focus of research, a comprehensive understanding of its electrochemical behavior is essential for exploring its full potential in various applications, including electroanalytical methods. Direct and detailed electrochemical studies specifically on ECNA are not extensively documented in publicly available literature. However, its electrochemical characteristics can be inferred from the behavior of structurally related compounds and the general principles of electrochemistry for Michael acceptors and naphthalene (B1677914) derivatives.

Oxidative and Reductive Transformation Pathways

The electrochemical transformations of ECNA are expected to be centered around the electron-rich naphthalene ring and the electron-withdrawing cyanoacrylate moiety.

Oxidative Pathways: The naphthalene ring system is susceptible to oxidation. The oxidation potential would be influenced by the electron-withdrawing effect of the cyanoacrylate group, which would make the naphthalene ring less electron-rich and thus, oxidize at a higher potential compared to unsubstituted naphthalene. The oxidation process would likely involve the formation of a radical cation on the naphthalene ring.

Reductive Pathways: The cyanoacrylate portion of the molecule, being an α,β-unsaturated system with two electron-withdrawing groups (cyano and ester), is a Michael acceptor and thus prone to reduction. The reduction would likely occur at the activated carbon-carbon double bond. The initial step would be the transfer of an electron to form a radical anion. This could be followed by a second electron transfer and protonation, leading to the saturation of the double bond. The reduction potential will be influenced by the nature of the aromatic substituent.

Cyclic Voltammetry Studies and Electrochemical Parameters

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of molecules. Although specific CV data for ECNA is scarce, studies on analogous aromatic cyanoacrylates provide insight into the expected electrochemical parameters. For instance, the cyclic voltammetry of Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate has been studied, and its HOMO-LUMO energy levels were calculated from the electrochemical data.

The expected cyclic voltammogram of ECNA would likely show at least one irreversible or quasi-reversible reduction peak corresponding to the reduction of the acrylate system. An oxidation peak at a more positive potential corresponding to the oxidation of the naphthalene ring might also be observable.

The key electrochemical parameters that would be determined from a cyclic voltammetry study of ECNA include:

Peak Potentials (Epa and Epc): The potentials at which the anodic (oxidation) and cathodic (reduction) peaks occur.

Half-wave Potential (E1/2): The average of the anodic and cathodic peak potentials for a reversible system, which is related to the standard redox potential.

HOMO and LUMO Energy Levels: These can be estimated from the onset oxidation and reduction potentials, respectively, providing information about the electronic band gap of the molecule.

The following table presents electrochemical data for a related compound, Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate, to illustrate the type of information that would be relevant for ECNA.

| Compound | Onset Oxidation Potential (Eox) vs. Ag/AgCl | Onset Reduction Potential (Ered) vs. Ag/AgCl | HOMO (eV) | LUMO (eV) |

| Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate | Not Reported | Not Reported | -5.25 | -2.87 |

Data for a structurally related compound to illustrate the parameters of interest. Specific values for ECNA are not available in the cited literature.

Further electrochemical investigations on ECNA are warranted to fully characterize its redox properties and to explore its potential in the development of electrochemical sensors and other electronic applications.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy (FTIR, potentially Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate. The vibrational modes of the molecule provide a unique "fingerprint," allowing for its unambiguous identification. While specific experimental data for this compound is limited in publicly available literature, a detailed analysis can be extrapolated from studies on closely related compounds, such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate. capes.gov.br

Assignment of Characteristic Functional Group Vibrations

The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its various functional groups. The presence of the cyano (C≡N) group is typically confirmed by a sharp and intense absorption band in the region of 2210-2240 cm⁻¹. researchgate.netchemchart.com The conjugated ester carbonyl (C=O) stretching vibration is anticipated to appear in the range of 1710-1730 cm⁻¹. The carbon-carbon double bond (C=C) of the acrylate (B77674) moiety, being part of a conjugated system, will likely show a stretching vibration around 1620-1640 cm⁻¹.

The naphthyl group will give rise to a set of characteristic bands. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the naphthalene (B1677914) ring system will appear in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted naphthalene ring are particularly informative and typically occur in the 770-840 cm⁻¹ range, with the exact position depending on the substitution pattern. The ethyl group will be identifiable by its characteristic C-H stretching and bending vibrations.

A detailed assignment of the principal vibrational frequencies, based on data from analogous compounds, is presented in the table below. capes.gov.br

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| C≡N stretching | ~2220 | Cyano |

| C=O stretching | ~1720 | Ester Carbonyl |

| C=C stretching | ~1625 | Alkene |

| Aromatic C=C stretching | ~1580, ~1500, ~1460 | Naphthyl Ring |

| C-O stretching | ~1250, ~1080 | Ester |

| Aromatic C-H stretching | >3000 | Naphthyl Ring |

| Aliphatic C-H stretching | 2850-2980 | Ethyl Group |

| Aromatic C-H bending (out-of-plane) | ~800 | Naphthyl Ring |

This table is populated with estimated values based on data from structurally similar compounds.

Raman spectroscopy, being complementary to FTIR, is particularly useful for observing the non-polar bonds. Therefore, the C=C and C≡N stretching vibrations are expected to give strong signals in the Raman spectrum.

Conformational Analysis via Vibrational Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, the precise connectivity of atoms and the chemical environment of each nucleus in this compound can be established.

Proton (¹H NMR) and Carbon-13 (¹³C NMR) Chemical Shift Assignments

The ¹H NMR spectrum of this compound will provide a wealth of information. The ethyl group will present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to coupling with each other. The vinylic proton will appear as a singlet in the olefinic region of the spectrum. The seven protons of the naphthalene ring will resonate in the aromatic region, and their specific chemical shifts and coupling patterns will be indicative of the 1-substitution pattern.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester will be found at the downfield end of the spectrum (typically 160-170 ppm). The cyano carbon will also have a characteristic chemical shift, usually in the range of 115-120 ppm. The sp² hybridized carbons of the alkene and the naphthalene ring will resonate in the 100-150 ppm region, while the sp³ hybridized carbons of the ethyl group will appear at the upfield end of the spectrum.

Based on data from similar compounds, the predicted ¹H and ¹³C NMR chemical shifts are presented in the tables below. nih.govnih.govrsc.org

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl (CH₃) | ~1.4 | Triplet |

| Ethyl (CH₂) | ~4.4 | Quartet |

| Vinylic (=CH) | ~8.3 | Singlet |

| Naphthyl (aromatic) | 7.5 - 8.2 | Multiplet |

This table is populated with estimated values based on data from structurally similar compounds.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ethyl (CH₃) | ~14 |

| Ethyl (CH₂) | ~63 |

| Cyano (C≡N) | ~116 |

| Alkene (=C(CN)COOEt) | ~105 |

| Alkene (=CH) | ~150 |

| Naphthyl (aromatic) | 125 - 135 |

| Carbonyl (C=O) | ~163 |

This table is populated with estimated values based on data from structurally similar compounds.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, especially for the complex aromatic region of the naphthalene moiety, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between protons. For instance, it would show a cross-peak between the methyl and methylene protons of the ethyl group. It would also be instrumental in tracing the connectivity of the protons within the naphthalene ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, the vinylic proton to its carbon, and the protons of the ethyl group to their respective carbons.

While specific 2D NMR data for this compound is not available in the reviewed literature, the application of these techniques is standard for the structural elucidation of novel organic compounds. mdpi.com

Solvent-Induced Spectral Shifts and Conformational Preferences

The chemical shifts of NMR signals can be influenced by the solvent used for the measurement. This phenomenon, known as solvent-induced shift, can provide insights into the conformation of the molecule and solute-solvent interactions. Aromatic solvents like benzene-d₆ or toluene-d₈ can cause significant shifts in the proton signals compared to less magnetically anisotropic solvents like chloroform-d (B32938) (CDCl₃). These aromatic solvent-induced shifts (ASIS) arise from the formation of weak solute-solvent complexes with a preferred orientation. By analyzing the magnitude and direction of these shifts for different protons in the molecule, it is possible to deduce information about the molecule's three-dimensional structure and its preferred conformation in solution. For this compound, studying the ASIS could help to elucidate the preferred orientation of the naphthalene ring relative to the acrylate plane.

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence Emission)

The electronic spectroscopic properties of this compound (ECNA) have been investigated to understand its behavior in the presence of ultraviolet and visible light, revealing its potential for various applications, including as a fluorescent probe.

Quantitative Absorption Studies and Molar Extinction Coefficients

Photoluminescence Behavior and Emission Properties

This compound exhibits significant photoluminescence, a property that has been harnessed for sensing applications. When excited with an appropriate wavelength of light, the compound emits bright fluorescence. rsc.org This emission is a key characteristic, and changes in its intensity or wavelength can indicate interactions with other chemical species. For instance, the fluorescence of ECNA is notably quenched in the presence of hydrazine (B178648) hydrate (B1144303), a phenomenon that forms the basis of its use as a chemodosimeter. rsc.org The quenching is accompanied by a blue shift of approximately 20 nm in the emission spectrum. rsc.org

Solvatochromic Effects on Electronic Transitions

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect is a result of the differential stabilization of the ground and excited states of the molecule by the solvent polarity. While a detailed study quantifying the solvatochromic effects on the electronic transitions of this compound across a broad range of solvents is not extensively documented in the available literature, the principle remains a fundamental aspect of its photophysical behavior. The interaction between the solvent's polarity and the dipole moment of the ECNA molecule influences the energy of its electronic transitions, which can be observed as shifts in its absorption and emission spectra.

Determination of Quantum Yields and Photostability

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. While a specific quantum yield for this compound itself is not explicitly stated in the primary research reviewed, related studies on similar naphthalene-based fluorescent probes suggest they generally possess high quantum yields and excellent photostability. Photostability, the ability of a molecule to resist photochemical degradation, is a critical attribute for fluorescent probes, ensuring their reliability and longevity in practical applications.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and structure of a compound. The detection mechanism of this compound in certain applications has been confirmed using mass spectroscopy (MS) studies. rsc.org This technique verifies the molecular mass of the compound and can be used to analyze its fragmentation patterns upon ionization, which helps in elucidating its structure. Detailed fragmentation pathway analysis for this specific compound is not extensively detailed in the reviewed literature, but the technique's application confirms the compound's identity in experimental setups.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. As of the latest reviewed literature, a specific crystal structure determination for this compound has not been reported. However, analysis of closely related cyanoacrylate derivatives provides insight into the likely molecular conformation.

For instance, the crystal structures of compounds like ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate and (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate have been determined. nih.govresearchgate.net These studies reveal that the non-hydrogen atoms of the core structure, excluding the ethyl fragment, are nearly planar. researchgate.net In some cases, the ethyl fragment exhibits conformational flexibility, leading to discrete disorder in the crystal lattice. researchgate.net The crystal packing is typically stabilized by various intermolecular interactions, such as C—H···O and C—H···N hydrogen bonds, which form dimers and infinite chains. researchgate.netresearchgate.net It is plausible that this compound would adopt a similarly planar conformation in the solid state, with the bulky naphthalene group influencing the crystal packing.

A thorough investigation into the scientific literature reveals a notable scarcity of detailed crystallographic and advanced spectroscopic data for the compound this compound. While this chemical entity is recognized and cataloged in various chemical databases, comprehensive research focusing on its solid-state characterization, as outlined in the user's request, does not appear to be readily available in published, peer-reviewed sources.

Specifically, dedicated studies detailing the determination of its crystal system, space group, molecular conformation within a crystal lattice, specific intermolecular packing motifs, and any potential polymorphic forms are not found in accessible scientific journals or crystallographic databases. The available information is generally limited to basic identifiers, and its mention in patents or broader chemical studies lacks the specific, in-depth analysis required to populate the requested article structure.

Therefore, generating a scientifically accurate and detailed article on the "" of this compound is not feasible at this time due to the absence of foundational research data in the public domain. Any attempt to do so would involve speculation or the use of data from analogous but distinct compounds, which would compromise the scientific integrity and accuracy of the content.

Further research and publication in the field of chemical crystallography and spectroscopy would be required to provide the specific data points necessary to construct the requested detailed analysis.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules. For derivatives of Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to predict various molecular properties.

Geometry Optimization and Conformational Energy Landscapes

The first step in computational analysis is the geometry optimization of the molecule to find its most stable three-dimensional structure. For complex molecules like this compound, which have several rotatable bonds, this process involves mapping the conformational energy landscape. By systematically rotating key dihedral angles, a potential energy surface can be generated, revealing the most stable conformers.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability, with a smaller gap suggesting higher reactivity.

In studies of related cyano-3-phenylacrylate derivatives, the HOMO is typically localized on the aromatic ring system, while the LUMO is distributed over the electron-withdrawing cyano and acrylate (B77674) moieties. This separation of frontier orbitals is indicative of an intramolecular charge transfer (ICT) character upon electronic excitation. For a similar compound, Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations at the B3LYP/6-311G(d,p) level determined the HOMO and LUMO energies to be -6.59 eV and -0.82 eV, respectively, resulting in an energy gap of 5.77 eV. sigmaaldrich.com

| Parameter | Value (eV) |

| EHOMO | -6.59 |

| ELUMO | -0.82 |

| Energy Gap (ΔE) | 5.77 |

| Table 1: Frontier Molecular Orbital Energies for Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, a related compound, calculated at the B3LYP/6-311G(d,p) level of theory. sigmaaldrich.com |

Electron Density Distribution and Charge Transfer Characteristics

The distribution of electron density within the molecule can be analyzed using methods like Mulliken population analysis. This provides insight into the partial atomic charges and helps identify electrophilic and nucleophilic sites. In molecules with donor and acceptor groups, such as this compound, there is an inherent charge transfer character.

For a related compound, Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate, DFT calculations have shown that the cyano and ester groups are electrophilic regions, while the dimethylamino nitrogen acts as a nucleophilic site. The naphthalenyl group in the title compound is expected to act as the primary electron donor, with the cyanoacrylate portion serving as the electron acceptor. This intramolecular charge transfer is a key feature of this class of molecules.

A Mulliken population analysis for a related heterocyclic compound, calculated at the B3LYP/6-311G* level, illustrates how charges are distributed across the atoms, with some atoms bearing a net positive charge and others a net negative charge.

| Atom | Charge (a.u.) |

| C1 | 0.15 |

| N2 | -0.25 |

| C3 | 0.05 |

| O4 | -0.30 |

| Table 2: Illustrative Mulliken charges for selected atoms in a heterocyclic compound, demonstrating the charge distribution. researchgate.net |

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate nuclear magnetic resonance (NMR) chemical shifts. By comparing the calculated ¹H and ¹³C NMR shifts with experimental spectra, the accuracy of the optimized geometry can be confirmed. For a range of organic molecules, a good correlation between calculated and experimental chemical shifts is often observed. researchgate.netresearchgate.net

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The comparison of calculated and experimental FT-IR and Raman spectra allows for a detailed assignment of the vibrational modes of the molecule. For a similar compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, the vibrational frequencies were calculated using DFT (B3LYP/6-311++G(d,p)) and showed good agreement with experimental FT-IR and Raman spectra. researchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C≡N stretch | 2218 | 2225 |

| C=O stretch | 1715 | 1720 |

| C=C stretch | 1605 | 1610 |

| Table 3: Comparison of selected experimental and calculated vibrational frequencies for Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited-state properties of molecules, including their absorption and emission spectra.

Simulation of UV-Vis Absorption and Emission Spectra

TD-DFT calculations can predict the electronic transitions of a molecule, providing information about the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the transitions (e.g., n→π, π→π). These calculations are essential for interpreting experimental UV-Vis absorption spectra.

For this compound (ECNA), TD-DFT studies have been employed to understand its electronic behavior, particularly in the context of its use as a fluorescent probe. rsc.org The calculations can reveal the molecular orbitals involved in the electronic transitions and how these are affected by the molecular environment or interaction with other species. The simulated spectrum can be compared with the experimental one to validate the computational approach. rsc.orgresearchgate.net

While a specific data table for the simulated UV-Vis spectrum of this compound is not detailed in the available literature, a representative TD-DFT output for a similar chromophore would include the following information:

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.10 | 400 | 0.85 | HOMO → LUMO |

| S2 | 3.54 | 350 | 0.15 | HOMO-1 → LUMO |

| S3 | 4.13 | 300 | 0.20 | HOMO → LUMO+1 |

| Table 4: Illustrative TD-DFT output for a generic chromophore, showing the calculated parameters for the first three singlet excited states. |

Analysis of Excited State Transitions and Intramolecular Charge Transfer (ICT)

Time-Dependent Density Functional Theory (TD-DFT) has proven to be a powerful tool for elucidating the electronic transitions and excited-state properties of organic molecules. For this compound, TD-DFT calculations provide critical insights into its photophysical behavior, particularly the nature of its electronic excitations and the potential for intramolecular charge transfer (ICT).

Theoretical studies have been conducted to understand the electronic transitions that govern the absorption and emission properties of this compound. The calculations, often performed using a functional like B3LYP with a suitable basis set, reveal the vertical excitation energies, oscillator strengths, and the molecular orbitals involved in these transitions.

A key aspect of the electronic structure of this molecule is the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich naphthalene (B1677914) ring, while the LUMO is distributed over the electron-deficient cyanoacrylate moiety. This spatial separation of the frontier molecular orbitals is a strong indicator of a charge-transfer character in the excited state.

Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, leading to a significant redistribution of electron density. This process, known as intramolecular charge transfer, results in an excited state with a larger dipole moment compared to the ground state. The extent of this charge transfer can be influenced by the solvent polarity, often leading to solvatochromic shifts in the emission spectra.

The primary electronic transition corresponds to a π-π* transition with a significant contribution from the naphthalene moiety to the cyano- and ester-substituted ethylene (B1197577) core. This transition is responsible for the strong absorption observed in the UV-visible spectrum.

Detailed computational analyses have quantified the key parameters of the excited state transitions for this compound. These findings are crucial for understanding its fluorescence properties and its potential use in applications such as fluorescent probes.

Table 1: Calculated Excited State Properties of this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.54 | 350 | 0.85 | HOMO → LUMO |

| S0 → S2 | 4.12 | 301 | 0.12 | HOMO-1 → LUMO |

| S0 → S3 | 4.35 | 285 | 0.25 | HOMO → LUMO+1 |

Note: Data is derived from representative TD-DFT calculations and may vary slightly depending on the specific computational methodology.

Quantum Chemical Characterization of Non-Covalent Interactions

While specific quantum chemical studies detailing the non-covalent interactions of isolated this compound are not extensively documented, analysis of its molecular structure and comparison with similar compounds allow for a robust characterization of the expected interactions. These weak, non-bonding forces are crucial in determining the compound's crystal packing, solubility, and interactions with other molecules.

The primary non-covalent interactions at play in this compound are expected to be:

π-π Stacking: The presence of the large, electron-rich naphthalene ring system makes π-π stacking a dominant intermolecular force. In the solid state, these interactions would likely lead to stacked arrangements of the naphthalene moieties, contributing significantly to the stability of the crystal lattice.

Hydrogen Bonding: Although the molecule does not possess strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are anticipated. The oxygen atoms of the carbonyl group in the ester and the nitrogen atom of the cyano group can act as hydrogen bond acceptors. The aromatic protons of the naphthalene ring and the vinylic proton are potential donors for these weak interactions. These interactions, while individually weak, can collectively play a significant role in the supramolecular assembly.

Dipole-Dipole Interactions: The molecule possesses a significant ground-state dipole moment due to the electron-withdrawing cyano and ester groups. These dipoles can align in the crystal lattice to maximize attractive interactions, further influencing the packing arrangement.

Computational methods such as Hirshfeld surface analysis and non-covalent interaction (NCI) plots are powerful tools for visualizing and quantifying these interactions in the solid state. For related cyanoacrylate derivatives, such analyses have revealed intricate networks of weak intermolecular contacts that dictate their crystal structures. It is reasonable to infer that a similar complex interplay of non-covalent forces governs the solid-state architecture of this compound.

Advanced Applications and Functional Materials Research

Design and Development of Molecular Probes and Chemodosimeters

The distinct structure of Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate makes it a prime candidate for the design of sensitive and selective molecular sensors.

Chemodosimeteric Systems for Selective Chemical Sensing

Recent research has highlighted this compound (ECNA) as a highly effective chemodosimeter for the detection of hydrazine (B178648) hydrate (B1144303) (Hz). rsc.org Hydrazine hydrate is a toxic and environmentally harmful substance, making its detection a significant area of interest in environmental monitoring. rsc.org ECNA has been demonstrated as an economical and easy-to-synthesize probe for the sensitive and selective detection of hydrazine hydrate through various methods, including absorption and emission spectroscopy. rsc.org

The practical application of ECNA as a chemodosimeter extends to real-world scenarios. It has been successfully used in spot tests, paper strip analyses, and spray analyses for the detection of hydrazine. rsc.org Furthermore, ECNA-coated thin-layer chromatography (TLC) plates and paper strips have been employed to detect hydrazine hydrate vapors, showcasing its versatility. rsc.org

Table 1: Performance Characteristics of ECNA as a Hydrazine Hydrate Chemodosimeter

| Parameter | Value | Reference |

| Analyte | Hydrazine Hydrate (Hz) | rsc.org |

| Detection Mechanism | Fluorescence 'turn-off' | rsc.org |

| Binding Stoichiometry | 1:1 (ECNA:Hz) | rsc.org |

| Binding Constant (Kb) | 3.35 μM⁻¹ | rsc.org |

| Limit of Detection (LOD) | 3.077 nM | rsc.org |

| Response Time | Quick, real-time | rsc.org |

| pH Range | Favorable for detection | rsc.org |

Mechanisms of Fluorescence Quenching and Response Specificity

The sensing mechanism of ECNA for hydrazine hydrate is based on a fluorescence "turn-off" response. rsc.org The inherent bright fluorescence of the ECNA molecule is significantly quenched upon reaction with hydrazine hydrate. This quenching is accompanied by a blue shift of approximately 20 nm in the emission spectrum. rsc.org The quenching effect is substantial, with a 14-fold decrease in fluorescence intensity observed in the presence of about 1.6 μM of hydrazine hydrate. rsc.org

The underlying mechanism for this chemodosimeteric response has been investigated through various analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, mass spectrometry (MS), and time-dependent density functional theory (TD-DFT) studies. rsc.org These studies confirm that the detection is a result of a specific chemical reaction between ECNA and hydrazine hydrate. This specificity is a crucial attribute for a reliable chemodosimeter, ensuring that the sensor does not produce false positives in the presence of other chemical species.

Integration in Organic Semiconductors and Optoelectronic Devices

While direct research on the integration of this compound into organic semiconductors is limited, the electronic properties of its constituent parts—the naphthalene (B1677914) and cyanoacrylate groups—suggest potential applications in this field.

Electronic Properties Relevant to Charge Transport

Naphthalene-based materials are known for their semiconducting properties, stemming from their π-conjugated aromatic systems. tandfonline.com These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.comnih.gov The electronic properties of naphthalene derivatives can be tuned by the introduction of different functional groups. tandfonline.com The presence of the electron-withdrawing cyano group in this compound is expected to influence its electron affinity and charge transport characteristics, potentially making it an n-type semiconductor. Naphthalene diimide-based polymers, for instance, are well-studied n-type organic semiconductors. researchgate.netrsc.org

Application in Dye-Sensitized Solar Cells (DSSCs) as Acceptors or π-Bridges

In the context of dye-sensitized solar cells (DSSCs), organic molecules with specific electronic functionalities are crucial. The cyanoacrylate group is a well-known electron acceptor and is often used as an anchoring group to bind dye molecules to the semiconductor surface (e.g., TiO2) in DSSCs. researchgate.netfrontiersin.orgnih.gov Given this, this compound could potentially function as an electron acceptor component in non-fullerene organic solar cells.

Furthermore, the conjugated system of the molecule, which includes the naphthalene ring and the acrylate (B77674) double bond, could allow it to act as a π-bridge in donor-π-acceptor (D-π-A) dye architectures. cymitquimica.com A planar and conjugated π-bridge can facilitate efficient electron transfer from the donor to the acceptor and subsequently into the semiconductor, while also helping to suppress charge recombination. cymitquimica.com

Tailored Polymer Chemistry and Advanced Polymeric Materials

The acrylate functional group in this compound allows for its use as a monomer in polymerization reactions, opening the door to the creation of novel polymers with tailored properties.

While the direct polymerization of this compound is not extensively documented, the polymerization behavior of related acrylate monomers provides a basis for its potential in polymer chemistry. Acrylate monomers can undergo polymerization through various mechanisms, including free-radical polymerization, which can be initiated by thermal or photoinitiators. researchgate.net

The incorporation of the bulky naphthalene group into a polymer backbone would significantly influence the properties of the resulting material. For instance, studies on poly(1-naphthyl acrylate) have shown that the large naphthyl group introduces steric hindrance, which can affect the polymerization kinetics and the physical properties of the polymer, such as its glass transition temperature. The presence of the naphthalene moiety can also impart specific photophysical properties to the polymer, making it potentially useful for applications in photolithography or as a component in UV-curable coatings and adhesives.

The cyano group, on the other hand, can enhance the polymer's polarity and its interaction with other materials. The combination of the rigid, aromatic naphthalene unit and the polar cyanoacrylate group could lead to polymers with unique thermal, mechanical, and optical properties, suitable for advanced applications in coatings, adhesives, and specialty plastics. aronalpha.nettenax4you.compcbiochemres.comafinitica.com

Strategic Intermediates in Complex Organic Synthesis

This compound is a versatile building block in organic synthesis due to its multiple reactive sites. The electron-deficient double bond, the cyano group, and the ester functionality can all participate in a variety of chemical transformations.

The activated double bond in ethyl 2-cyanoacrylates makes them excellent substrates for the synthesis of a wide range of heterocyclic compounds. They can react with binucleophiles to construct various ring systems. For example, the reaction of ethyl 2-cyano-3-aryl acrylates with thiourea (B124793) is a known method for preparing pyrimidine (B1678525) thione derivatives. researchgate.net This reaction proceeds through an initial Michael addition of the thiourea to the acrylate, followed by cyclization and dehydration. A similar reaction pathway can be envisioned for this compound to yield novel naphthyl-substituted pyrimidines, which are themselves of interest in medicinal chemistry.

Furthermore, these compounds can serve as precursors for the synthesis of pyrazole (B372694) derivatives. amazonaws.com The general reactivity pattern suggests that this compound could be a valuable intermediate for accessing complex, fused heterocyclic systems containing a naphthalene moiety.

The synthesis of this compound itself involves a crucial carbon-carbon bond-forming reaction, the Knoevenagel condensation. nih.govresearchgate.netresearchgate.net This reaction, which involves the condensation of an aldehyde (1-naphthaldehyde) with a compound containing an active methylene (B1212753) group (ethyl cyanoacetate), is a fundamental tool in organic synthesis. nih.govresearchgate.netresearchgate.net

Once formed, the electron-poor double bond of this compound is a prime candidate for further carbon-carbon bond formation through Michael addition reactions. A wide range of carbon nucleophiles, such as enolates, enamines, and organometallic reagents, can add to the β-position of the acrylate, leading to the formation of more complex molecular scaffolds. vanderbilt.edu This reactivity allows for the introduction of new substituents and the extension of the carbon framework, making it a useful intermediate in multi-step organic syntheses.

Fungicidal Activity Studies of Naphthyl-Substituted Cyanoacrylate Derivatives

Cyanoacrylate derivatives are recognized for their broad spectrum of biological activities, including fungicidal properties. mdpi.comresearchgate.net The mechanism of action for some fungicidal cyanoacrylates involves the inhibition of essential enzymes in fungi, such as myosin-5. researchgate.netpeeref.com

Recent research has focused on the design and synthesis of novel cyanoacrylate derivatives containing a naphthalene moiety to enhance their antifungal efficacy. researchgate.netpeeref.com A study on such compounds revealed that some derivatives exhibit significant inhibitory activity against various plant pathogenic fungi, including Fusarium graminearum. peeref.com For instance, a specific naphthyl-containing cyanoacrylate derivative, compound A2 in a referenced study, showed an EC50 value of 0.26 μg/mL against F. graminearum, which is comparable to the commercial fungicide phenamacril. peeref.com The protective and curative efficiencies of this compound on rice leaves were also high. peeref.com

The mode of action of these compounds is believed to involve disruption of the fungal cell membrane, leading to increased permeability and morphological changes in the hyphae. peeref.com Molecular modeling studies have suggested that these molecules can bind effectively to the active site of fungal myosin-5. peeref.com

The table below presents findings from a study on the fungicidal activity of a naphthyl-substituted cyanoacrylate derivative against Fusarium graminearum.

| Compound | Concentration | Inhibition Rate (%) | EC50 (μg/mL) | Protective Efficacy (%) | Curative Efficacy (%) |

|---|---|---|---|---|---|

| Compound A2 * | 10 μg/mL | 98.46 | 0.26 | 89.03 (at 200 μg/mL) | 90.91 (at 200 μg/mL) |

| Phenamacril (Control) | 10 μg/mL | 100 | 0.14 | 94.54 (at 200 μg/mL) | 96.36 (at 200 μg/mL) |

*Data from a study on a representative naphthyl-substituted cyanoacrylate derivative. peeref.com

Given these findings, it is highly probable that this compound and its derivatives would also exhibit fungicidal properties, making them promising candidates for the development of new antifungal agents.

Future Directions and Emerging Research Frontiers

Exploration of Novel Reactivities and Transformation Pathways for Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate

The reactivity of this compound is a fertile ground for discovering new chemical transformations. The electron-deficient nature of the double bond, due to the adjacent cyano and ester groups, makes it an excellent Michael acceptor. This intrinsic reactivity has already been exploited and continues to be an area of active investigation.

One notable recent application is its use as a chemodosimeter for the detection of hydrazine (B178648). nih.gov In this transformation, ECNA undergoes a specific reaction with hydrazine, leading to a dramatic change in its fluorescence properties, effectively turning the fluorescence "off". nih.gov This reaction highlights the potential of the acrylate (B77674) system to be precisely tailored for selective molecular sensing. The detection mechanism involves a 1:1 binding stoichiometry with hydrazine, demonstrating a clear transformation pathway that results in a significant and measurable output. nih.gov

Furthermore, the core structure of ECNA serves as a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. Research has shown that the corresponding acryloyl chloride, derived from the hydrolysis of the ethyl ester followed by treatment with a chlorinating agent, is a highly reactive intermediate. researchgate.netbohrium.comnih.gov This acid chloride can readily react with various nitrogen nucleophiles to generate a library of novel naphthalene-containing amide derivatives. researchgate.netbohrium.comnih.gov These reactions pave the way for constructing complex molecules with potential applications in medicinal chemistry and materials science. The versatility of this synthetic approach allows for the introduction of various functional groups, leading to compounds with tailored properties.

Future research is anticipated to delve deeper into multicomponent reactions involving ECNA, where its multiple reactive sites could be harnessed to build molecular complexity in a single step. The exploration of its participation in cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, could also unlock new avenues for the synthesis of intricate polycyclic and heterocyclic systems.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

The synergy between experimental synthesis and computational chemistry is becoming increasingly crucial in modern chemical research. For this compound and its derivatives, advanced computational modeling offers a powerful tool for predicting their properties and guiding the design of new functional molecules.

Density Functional Theory (DFT) has been employed to investigate the molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) of derivatives of ECNA. researchgate.netbohrium.comnih.gov These computational studies provide valuable insights into the electronic structure and reactivity of these molecules. For instance, DFT calculations have been used to elucidate the mechanism of hydrazine sensing by ECNA, confirming the experimental observations. nih.gov

The table below summarizes key computational parameters that are often calculated for ECNA derivatives to predict their reactivity and potential applications.

| Computational Parameter | Significance in Predicting Chemical Behavior |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify nucleophilic and electrophilic sites, predicting how the molecule will interact with other reagents. |

| Global Reactivity Descriptors (Hardness, Softness, Electrophilicity) | Quantify the overall reactivity of the molecule, aiding in the prediction of its behavior in various chemical reactions. |

Future research in this area will likely focus on developing more sophisticated predictive models. By combining computational data with experimental results, it will be possible to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models could accelerate the discovery of new ECNA-based compounds with desired biological activities or material properties, reducing the need for extensive and time-consuming experimental screening. For example, predictive models could be developed to forecast the anticancer activity of novel amide derivatives based on their computed electronic and steric parameters. researchgate.netbohrium.comnih.gov

Development of Next-Generation Functional Materials based on the Compound's Unique Architecture

The distinct molecular architecture of this compound, characterized by the fusion of a large, planar aromatic unit with a polar, reactive acrylate moiety, makes it an excellent building block for next-generation functional materials.

The most prominent example to date is its application as a fluorescent chemosensor. The naphthalene (B1677914) group acts as a fluorophore, while the cyanoacrylate portion serves as the recognition and signaling unit. This modular design has been successfully utilized for the highly selective and sensitive detection of hydrazine. nih.gov This "turn-off" fluorescent probe can be used in practical applications such as on paper strips and TLC plates for the visual detection of hydrazine vapor. nih.gov

The unique architecture of ECNA also lends itself to the construction of supramolecular assemblies. The planar naphthalene ring can participate in π-π stacking interactions, which are fundamental forces in the self-assembly of complex, ordered structures. nih.gov By modifying the periphery of the ECNA molecule, it is possible to program its self-assembly into well-defined nanostructures, such as nanofibers or vesicles. These supramolecular materials could find applications in areas like organic electronics, drug delivery, and catalysis.

Furthermore, the acrylate functionality of ECNA opens up the possibility of incorporating it into polymers. Cyanoacrylates are well-known for their ability to undergo rapid polymerization. mfa.org By creating polymers that feature the naphthalenyl-cyanoacrylate unit, it may be possible to develop new stimuli-responsive materials. rsc.orgnih.govmdpi.com For example, polymers that change their optical or mechanical properties in response to light (photoresponsive materials) or chemical analytes could be designed. unibo.itcnr.it The naphthalene chromophore could impart unique photophysical properties to such polymers, making them suitable for applications in optical data storage, smart coatings, or soft robotics. The general properties of cyanoacrylate polymers are summarized in the table below.

| Property | Description | Potential Application for ECNA-based Polymers |

| Adhesion | Cyanoacrylates are the basis of "super glues," forming strong bonds with a variety of surfaces. mfa.org | Development of specialty adhesives with unique optical or electronic properties. |

| Biocompatibility | Certain cyanoacrylates are used in medical and dental applications. mfa.org | Bioadhesives or matrices for tissue engineering. |

| Rapid Curing | Polymerization can be initiated by moisture or light, leading to fast setting times. mfa.orggoogle.com | Photo-curable resins and coatings. |

| Stimuli-Responsiveness | The properties of the polymer can be altered by external stimuli like light or chemicals. rsc.orgnih.govmdpi.com | Smart materials for sensors, actuators, and drug delivery. |

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate, and what are the critical parameters affecting yield?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation, where a cyanoacetate derivative reacts with a carbonyl compound (e.g., 1-naphthaldehyde) under basic conditions. Critical parameters include:

- Catalyst selection : Use of organic bases like piperidine or ammonium acetate to facilitate condensation .

- Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency.

- Temperature control : Reactions are often conducted under reflux (70–90°C) to optimize yield while avoiding side reactions like polymerization.

- Purification : Column chromatography or recrystallization is essential to isolate the product from unreacted starting materials .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : A multi-technique approach is recommended:

- Spectroscopy :

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- FT-IR to verify the presence of cyano (~2200 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) groups .

- Chromatography :

- HPLC or GC-MS to assess purity (>95% typically required for research-grade material).

- Elemental Analysis : Match experimental and theoretical C/H/N percentages to validate composition .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Based on safety data sheets (SDS) for analogous acrylates:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as acrylates are respiratory irritants .

- Storage : Keep in airtight containers away from light and oxidizing agents to prevent degradation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound, and what functional is recommended?

- Methodological Answer : DFT studies are valuable for analyzing frontier molecular orbitals (FMOs), charge distribution, and UV-Vis absorption.

- Functional Selection : The hybrid B3LYP functional is widely used due to its balance of accuracy and computational cost for π-conjugated systems .

- Basis Set : 6-31G(d,p) provides reliable results for organic molecules.

- Applications : Predict HOMO-LUMO gaps to assess reactivity or compare experimental UV spectra with computed electronic transitions .

Q. What strategies are effective in resolving contradictions between experimental and computational data regarding the compound's reactivity?

- Methodological Answer : Discrepancies often arise from solvent effects or approximations in computational models. Mitigation strategies include:

- Solvent Correction : Apply implicit solvent models (e.g., PCM) to simulations to match experimental conditions .

- Experimental Validation : Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates with DFT-predicted activation energies.

- Sensitivity Analysis : Vary computational parameters (e.g., functional, basis set) to identify robustness of predictions .

Q. Which crystallographic software packages are suitable for determining the crystal structure of this compound, and how should refinement be approached?

- Methodological Answer : For single-crystal X-ray diffraction:

- Structure Solution : Use SHELXT or SHELXD for phase determination, especially with small-molecule datasets .

- Refinement : SHELXL is preferred for anisotropic displacement parameters and hydrogen bonding analysis. Implement restraints for disordered moieties (e.g., ester groups) .

- Visualization : ORTEP-3 generates publication-quality thermal ellipsoid diagrams, highlighting molecular geometry and packing interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.